Product packaging for Methyl 6-methyl-3-oxoheptanoate(Cat. No.:CAS No. 104214-14-4)

Methyl 6-methyl-3-oxoheptanoate

Cat. No.: B3022303
CAS No.: 104214-14-4
M. Wt: 172.22 g/mol
InChI Key: OYOAQGPOQKYOMS-UHFFFAOYSA-N
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Description

Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4) is a high-purity chemical compound offered for research and development purposes. This product is intended for laboratory use by qualified professionals and is not for diagnostic, therapeutic, or personal use. This compound serves as a versatile building block in organic synthesis. One area of research interest involves its formation as a stable product from the reaction of certain food additives with amine compounds . Studies investigating the cyto-genotoxicity of related reaction products have identified compounds such as this compound, and their genotoxic potential has been assessed using methods including the Ames test and DNA damage analysis on human cell lines . This highlights its relevance in toxicological and food safety research. Researchers value this ester for its β-ketoester functional group, which is a key structural motif for constructing more complex molecules in medicinal and synthetic chemistry. As a supplier, we provide this chemical with comprehensive analytical documentation to support the integrity of your research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B3022303 Methyl 6-methyl-3-oxoheptanoate CAS No. 104214-14-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-methyl-3-oxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7(2)4-5-8(10)6-9(11)12-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOAQGPOQKYOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432509
Record name Heptanoic acid, 6-methyl-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104214-14-4
Record name Heptanoic acid, 6-methyl-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Approaches to β-Ketoester Synthesis for Methyl 6-methyl-3-oxoheptanoate

The synthesis of β-ketoesters like this compound can be achieved through various condensation reactions. These methods have evolved, with modern approaches focusing on efficiency and sustainability.

Classical approaches to β-ketoester synthesis often involve Claisen condensation or related reactions. The Oikawa-Thoma method, while not directly referenced in the immediate search results for this specific compound, represents a class of synthetic strategies that could be adapted for the synthesis of this compound. These methods typically involve the acylation of a stabilized carbanion. For instance, the synthesis of a related compound, 4-methyl-3-oxo-valeronitrile, involves the reaction of methyl isobutyrate with acetonitrile (B52724) in the presence of a base like potassium tert-butoxide. google.com A similar strategy could be envisioned for this compound, potentially by reacting a derivative of isovaleric acid with an acetate (B1210297) enolate equivalent. Optimization of such condensation reactions would focus on maximizing yield and purity by carefully controlling reaction conditions such as temperature, reaction time, and the choice of base and solvent. google.com

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. whiterose.ac.uk In the context of synthesizing this compound, this would involve selecting environmentally benign solvents, minimizing waste by improving atom economy, and using catalytic methods where possible. whiterose.ac.uk For example, a patented synthesis of 4-methyl-3-oxo-valeronitrile highlights the use of readily available starting materials and a simple post-treatment process to reduce production costs and environmental impact, achieving high yield and purity. google.com Applying these principles to the synthesis of this compound could involve exploring solvent-free reactions or the use of biocatalysts to improve the environmental profile of the process. The use of mass-based reaction metrics like Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) can be instrumental in evaluating and improving the "greenness" of a synthetic route. whiterose.ac.uk

Enantioselective Synthesis and Chiral Derivatization

The stereochemistry of a molecule is often crucial to its biological activity. Therefore, the ability to synthesize specific enantiomers of a compound is highly valuable.

The ketone group in this compound can be stereoselectively reduced to a hydroxyl group to form methyl 6-methyl-3-hydroxyheptanoate. Asymmetric hydrogenation is a powerful technique for achieving this transformation with high enantioselectivity. This process typically employs a chiral catalyst to favor the formation of one enantiomer over the other. For example, the reduction of related β-ketoesters, such as methyl 3-oxobutanoate, to their corresponding (R)- or (S)-hydroxyesters is a well-established transformation. The resulting chiral hydroxyesters, like methyl (R)-3-hydroxybutyrate and (-)-methyl (R)-3-hydroxyvalerate, are important chiral building blocks for the synthesis of biologically active compounds, including pheromones. sigmaaldrich.comsigmaaldrich.com The application of similar asymmetric hydrogenation technologies to this compound would provide access to enantiomerically enriched methyl (R)-6-methyl-3-hydroxyheptanoate, a potentially valuable chiral intermediate.

A variety of catalytic systems have been developed for chiral induction in the reduction of β-ketoesters. These often involve transition metal complexes with chiral ligands. Ruthenium-based catalysts, for instance, are widely used for asymmetric hydrogenation. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee). The development of efficient and selective catalytic systems is an active area of research, with the goal of producing enantiopure compounds for various applications.

This compound as a Versatile Synthetic Intermediate

The chemical structure of this compound, featuring both a ketone and an ester functional group, makes it a versatile intermediate in organic synthesis. These functional groups can be selectively manipulated to introduce new functionalities and build more complex molecular architectures. The presence of the β-ketoester moiety allows for a range of reactions, including alkylations, acylations, and decarboxylations, providing access to a diverse array of chemical structures.

Precursor in Heterocyclic Compound Synthesis

The unique structural features of this compound make it a valuable starting material for the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Quinoline-based Kinase Inhibitors:

While direct synthesis of quinoline-based kinase inhibitors from this compound is not extensively documented, the general principles of quinoline (B57606) synthesis, such as the Combes, Conrad-Limpach, and Doebner-von Miller reactions, can be conceptually applied. These reactions typically involve the condensation of a β-keto ester with an aniline (B41778) derivative. In a hypothetical scenario, this compound could react with a substituted aniline to form an enamine intermediate, which would then undergo cyclization and aromatization to yield a quinoline ring. The isobutyl group from the keto ester would be positioned on the quinoline core, and the methyl ester group could be further manipulated to introduce desired functionalities for kinase inhibition.

Pyridopyrimidinones:

Pyridopyrimidinones are another class of heterocyclic compounds with important pharmacological properties. Their synthesis often involves the condensation of a β-keto ester with an aminopyridine derivative. This compound could theoretically serve as the β-keto ester component in such a reaction. The reaction would likely proceed through an initial acylation of the aminopyridine followed by intramolecular cyclization to form the pyridopyrimidinone core. The resulting structure would bear the characteristic isobutyl and methyl ester-derived groups, which could be further modified.

Role in Natural Product Synthesis Schemes

The synthesis of complex natural products often requires chiral building blocks and strategic bond formations. While a direct application of this compound in the synthesis of Mevashuntin has not been reported, its structural motifs are relevant to the synthesis of certain natural product derivatives.

Mevashuntin Derivatives:

The total synthesis of Mevashuntin has been accomplished using different starting materials. nih.govd-nb.info However, the core structure of Mevashuntin contains a dihydropyranone ring, which can be conceptually derived from a β-keto ester. A synthetic strategy for Mevashuntin derivatives could potentially involve the use of a β-keto ester like this compound. This would require several key transformations, including the introduction of additional functional groups and the creation of the necessary stereocenters.

Strategies for Alkyl Chain Diversification and Functional Group Interconversion

The chemical reactivity of this compound allows for a variety of modifications to its structure, enabling the synthesis of a diverse range of derivatives.

Alkyl Chain Diversification:

The α-carbon of the β-keto ester is acidic and can be readily deprotonated to form an enolate. This enolate can then participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides. This allows for the introduction of different alkyl chains at the α-position, leading to a library of structurally diverse compounds. For example, the reaction of the enolate of this compound with an alkyl halide (R-X) would yield a new β-keto ester with an alkyl group (R) at the C2 position.

Functional Group Interconversion:

The ketone and ester functionalities of this compound can be selectively transformed into other functional groups.

Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). The resulting β-hydroxy ester is a valuable chiral building block for further synthetic transformations.

Reduction of the Ester: The ester group can be reduced to a primary alcohol using stronger reducing agents like lithium aluminum hydride (LiAlH₄). This would result in a diol.

Hydrolysis and Decarboxylation: The ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The resulting β-keto acid can then be decarboxylated upon heating to yield a ketone, 6-methyl-2-heptanone.

These functional group interconversions significantly expand the synthetic utility of this compound, allowing for the preparation of a wide array of organic molecules.

Chemical Reactivity, Mechanisms, and Interaction Dynamics

Elucidation of Reaction Mechanisms in Chemical Synthesis

The synthesis of β-ketoesters like Methyl 6-methyl-3-oxoheptanoate can be theoretically achieved through several established organic chemistry reactions. The most common of these is the Claisen condensation. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org

Kinetics and Thermodynamics of Esterification and Ketone Formation

Specific kinetic and thermodynamic data for the esterification and ketone formation leading to this compound are not available in published literature. However, the general principles of the Claisen condensation provide a theoretical framework. The reaction involves the base-mediated condensation of two ester molecules. For this compound, this would likely involve the reaction of methyl isovalerate with methyl acetate (B1210297) in the presence of a strong base like sodium methoxide.

An intramolecular version of this reaction, the Dieckmann condensation, is used to form cyclic β-ketoesters from diesters. masterorganicchemistry.comwikipedia.org One study noted an unexpected Dieckmann condensation during the synthesis of a more complex molecule, Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, which led to the formation of a stable five-membered ring side-product. electronicsandbooks.com This highlights the propensity of related structures to undergo such cyclizations under basic conditions. electronicsandbooks.com

Reactivity of the β-Ketoester Moiety

The β-ketoester functional group is a versatile synthon in organic chemistry due to its multiple reactive sites. researchgate.net The methylene (B1212753) group situated between the two carbonyls (the α-carbon) is particularly acidic (pKa ≈ 11 in acetone) and can be readily deprotonated to form a stable enolate. This nucleophilic enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation.

Furthermore, β-ketoesters can undergo decarboxylation upon heating, especially after hydrolysis of the ester to a carboxylic acid. masterorganicchemistry.com This process proceeds through a cyclic transition state, leading to the formation of a ketone. masterorganicchemistry.com

Molecular Interactions and Formation Pathways in Biological Contexts

There is no specific information in the scientific literature regarding the formation of this compound from interactions with biological macromolecules or its generation within in vitro biological systems. However, general knowledge of related reactions can provide some hypothetical pathways.

Formation from Interactions with Biological Macromolecules (e.g., Amine Group Reactions with Food Additives)

β-Ketoesters can, in principle, react with primary and secondary amines. The reaction of a ketone or aldehyde with a secondary amine typically forms an enamine, an unsaturated compound where the nitrogen is bonded to a double-bonded carbon. wikipedia.orgmasterorganicchemistry.com The formation of an enamine from a β-ketoester like this compound would involve the nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration. wikipedia.org

In the context of food chemistry, the Maillard reaction is a well-known process involving the reaction of reducing sugars with amino acids, typically initiated by heat. mdpi.com While dicarbonyl compounds are key intermediates in the Maillard reaction, there is no direct evidence to suggest that this compound is formed through this pathway or that it interacts significantly with food additives containing amine groups.

Mechanistic Insights into its Generation within in vitro Systems

No studies detailing the in vitro generation of this compound in biological systems were identified. The synthesis of β-ketoesters can be achieved in vitro using enzymatic methods. For instance, lipase-catalyzed transesterification has been used to synthesize chiral β-ketoesters under mild, solvent-free conditions. google.com This biocatalytic approach could theoretically be applied to produce this compound, although no specific examples exist in the literature.

Biochemical Pathways and Biological Roles in Research

Investigation of its Role in Microbial Metabolism and Biosynthesis

The intricate world of microbial secondary metabolism often involves a vast array of small molecules that mediate complex interactions and physiological processes. While direct evidence is lacking for Methyl 6-methyl-3-oxoheptanoate, we can speculate on its potential roles based on the known functions of similar compounds.

Exploration in Streptomyces Signaling Pathways

Streptomyces, a genus of bacteria renowned for its prolific production of antibiotics and other bioactive compounds, utilizes a sophisticated chemical language to regulate its development and secondary metabolism. This communication often involves small, diffusible signaling molecules. Although no studies have identified this compound as a signaling molecule in Streptomyces, the possibility that it, or a structurally related derivative, could function in this capacity remains an open area for investigation. The biosynthesis of such signaling molecules is often linked to primary metabolic pathways, with precursors diverted to create these specialized compounds.

Potential Linkages to Cryptic or Silent Metabolic Products

The genomes of many microorganisms, including Streptomyces, contain numerous "silent" or "cryptic" biosynthetic gene clusters (BGCs). These BGCs have the genetic blueprint to produce novel secondary metabolites, but are not expressed under standard laboratory conditions. It is conceivable that this compound could be a product of such a cryptic pathway. The activation of these silent BGCs, through various cultivation strategies or genetic engineering techniques, could potentially lead to the production and identification of this and other novel compounds.

Role in Siderophore Biosynthesis Pathways

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential nutrient. The biosynthesis of siderophores involves complex enzymatic pathways. While the direct involvement of this compound in any known siderophore biosynthesis is not documented, its chemical structure, a β-keto ester, could potentially serve as a precursor or intermediate. Fatty acid synthases and polyketide synthases, key enzyme families in the biosynthesis of many secondary metabolites, including some siderophore components, utilize building blocks that can be structurally related to heptanoate (B1214049) derivatives. However, without experimental evidence, any link to siderophore biosynthesis remains purely speculative.

Enzymatic Transformations and Biocatalysis Studies

The enzymatic modification of chemical compounds is a cornerstone of biocatalysis, offering a green and efficient alternative to traditional chemical synthesis. The structure of this compound, particularly its ketone and ester functional groups, makes it a potential substrate for various enzymatic reactions.

Bioreduction Pathways and Enzyme Characterization

The reduction of the keto group in β-keto esters is a well-studied area of biocatalysis, leading to the formation of chiral β-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. A variety of microorganisms and isolated enzymes, such as carbonyl reductases and alcohol dehydrogenases, are known to catalyze this transformation with high stereoselectivity. While no studies have specifically characterized the bioreduction of this compound, it is highly probable that enzymes capable of reducing other β-keto esters could also act on this substrate. The characterization of such an enzymatic process would involve identifying suitable biocatalysts, optimizing reaction conditions, and determining the stereochemistry of the resulting product.

Biotransformation in Model Organisms

Model organisms, such as Escherichia coli and Saccharomyces cerevisiae, are frequently used as hosts for expressing heterologous enzymes and for studying the biotransformation of various compounds. The biotransformation of this compound in such organisms could be explored by introducing genes encoding for specific reductases or other modifying enzymes. This approach could lead to the production of novel derivatives of the parent compound with potentially interesting biological activities. However, at present, no such biotransformation studies involving this compound have been published.

Interactions with Biological Systems at a Molecular Level

Currently, there is a notable absence of specific studies detailing the direct molecular recognition and binding of this compound with biomolecules such as albumins and enzymes. However, based on the structural features of the compound—a keto group and a methyl ester—we can infer potential interactions.

Potential Interactions with Albumins:

Serum albumins, such as human serum albumin (HSA), are known to bind a wide variety of endogenous and exogenous compounds, acting as transport proteins. The binding is typically non-covalent and involves a combination of hydrophobic, hydrogen bonding, and electrostatic interactions. Given the aliphatic nature of the heptanoate chain in this compound, it is plausible that it could interact with the hydrophobic pockets of albumin. The ester and keto functional groups could also participate in hydrogen bonding with appropriate amino acid residues within the binding sites.

Potential Interactions with Enzymes:

Enzymes are highly specific in their interactions with substrates. The binding of a molecule to an enzyme's active site is the first step in catalysis. For a molecule like this compound, enzymes such as esterases or reductases could potentially be of interest.

Esterases: These enzymes catalyze the hydrolysis of esters. It is conceivable that esterases could recognize and bind to the methyl ester group of this compound, leading to its hydrolysis into 6-methyl-3-oxoheptanoic acid and methanol.

Reductases: The ketone group at the 3-position could be a target for reductase enzymes, which would catalyze its reduction to a hydroxyl group, forming Methyl 6-methyl-3-hydroxyheptanoate.

The specificity and strength of these potential interactions would depend on the precise three-dimensional structure of the enzyme's active site and its complementarity to the shape and chemical properties of this compound.

Without dedicated experimental research, these interactions remain theoretical. Future studies employing techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry would be necessary to elucidate the specific binding modes and affinities of this compound with albumins and enzymes.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of methyl 6-methyl-3-oxoheptanoate. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts, signal multiplicities, and integration values of the proton signals confirm the presence of all constituent protons and their respective chemical environments. For instance, singlet signals are typically observed for the methyl group protons of the ester and the methylene (B1212753) protons adjacent to the two carbonyl groups, confirming their keto-form existence. nih.gov The signals corresponding to the isobutyl group (the methyl and methine protons) would exhibit characteristic splitting patterns and chemical shifts.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the two carbonyl carbons (ketone and ester), the ester methyl carbon, and the carbons of the isobutyl group. nih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to establish the connectivity between protons and carbons, providing definitive structural assignment.

Furthermore, NMR is a powerful technique for conformational analysis. researchgate.netfrontiersin.org For β-keto esters like this compound, NMR studies can provide insights into the keto-enol tautomerism and the preferred spatial arrangement of the molecule. nih.govfrontiersin.org The relative populations of different conformers can be determined, which is crucial for understanding the molecule's reactivity and biological interactions. frontiersin.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
C1 (ester C=O)-~167
C2 (-CH₂-)~3.5 (s)~49
C3 (keto C=O)-~203
C4 (-CH₂-)~2.5 (t)~47
C5 (-CH-)~2.1 (m)~25
C6 (-CH(CH₃)₂)0.9 (d)~22
C7 (ester O-CH₃)~3.7 (s)~52
C8 (isobutyl CH₃)0.9 (d)~22

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Metabolite Profiling

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. nih.gov The molecular formula for this compound is C₉H₁₆O₃, with a corresponding molecular weight of 172.22 g/mol . pharmaffiliates.com

Electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns that can be used for structural confirmation. Common fragmentation pathways for β-keto esters include cleavage at the α- and β-positions relative to the carbonyl groups.

In the context of biological studies, mass spectrometry is the cornerstone of metabolite profiling. nih.govspringernature.com Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify this compound and its potential metabolites in complex biological matrices such as plasma, urine, or cell extracts. nih.govnih.gov The high sensitivity and selectivity of MS allow for the detection of trace amounts of the compound and its metabolic products, providing insights into its metabolic fate. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Isolation of Analogues (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for isolating it from reaction mixtures or natural sources. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods.

HPLC, often coupled with a UV or mass spectrometric detector, is a versatile technique for purity analysis. A pure sample of this compound will ideally show a single peak in the chromatogram under appropriate conditions. The retention time of the peak is a characteristic property of the compound for a given HPLC method.

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for both purity assessment and the analysis of volatile derivatives. nih.govnih.gov For GC analysis, fatty acid methyl esters (FAMEs) are commonly analyzed, and this technique provides excellent separation of structurally similar compounds, including isomers. nih.govchromatographyonline.comrestek.com The mass spectrometer provides structural information for each separated component, making it a highly reliable method for identifying impurities and analogues. nih.gov Column chromatography is a fundamental preparative technique used for the purification of the compound on a larger scale. researchgate.net

UV-Visible Spectroscopy and Other Spectroscopic Probes for Molecular Interactions

UV-Visible spectroscopy can be used to study the electronic transitions within the this compound molecule. The carbonyl groups of the β-keto ester moiety are the primary chromophores. The λmax (wavelength of maximum absorbance) can provide information about the electronic environment of these groups. While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for studying interactions with other molecules that may cause a shift in the absorption spectrum.

Fluorescent probes containing a β-ketoester moiety have been developed for the detection of specific analytes. rsc.org This suggests that this compound itself could potentially be functionalized to act as a spectroscopic probe for studying molecular interactions. Changes in the fluorescence properties (e.g., intensity, wavelength) upon binding to a target molecule can provide information about the binding event.

Development of Novel Analytical Methods for Trace Detection and Quantitation in Complex Matrices

The detection and quantification of this compound at trace levels in complex biological or environmental samples often require the development of specialized analytical methods. While standard GC-MS and LC-MS methods are powerful, challenges can arise from matrix effects and low concentrations.

Recent advancements in analytical chemistry focus on improving sensitivity and selectivity. This includes the development of novel sample preparation techniques to enrich the analyte and remove interfering substances. Furthermore, the use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode significantly enhances selectivity and sensitivity for quantitative analysis. chromatographyonline.com

Derivatization strategies can also be employed to improve the chromatographic and mass spectrometric properties of the analyte. For instance, derivatizing the keto group could enhance ionization efficiency or introduce a fluorescent tag for more sensitive detection. The development of such tailored methods is crucial for pharmacokinetic studies, environmental monitoring, and other applications where trace-level detection is necessary. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of Methyl 6-methyl-3-oxoheptanoate. These calculations can predict a variety of molecular properties that govern the compound's reactivity and interactions.

Electronic Properties: The distribution of electrons within the this compound molecule dictates its chemical behavior. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comdergipark.org.tr A smaller gap generally suggests higher reactivity.

For a molecule like this compound, the HOMO is typically localized around the oxygen atoms of the carbonyl groups and the ester linkage, reflecting their electron-rich nature. Conversely, the LUMO is often centered on the carbon atoms of the carbonyl groups, which are the primary electrophilic sites.

Mulliken Charge Distribution: Mulliken population analysis is a method to assign partial atomic charges, providing a picture of the charge distribution across the molecule. researchgate.netresearchgate.net In this compound, the oxygen atoms of the keto and ester groups are expected to carry significant negative charges, while the adjacent carbonyl carbon atoms will have positive charges, making them susceptible to nucleophilic attack. The hydrogen atoms on the alpha-carbon (the carbon between the two carbonyl groups) are acidic due to the electron-withdrawing effects of the adjacent carbonyls.

Energetics and Tautomerism: β-keto esters like this compound can exist in equilibrium between their keto and enol forms. psu.edu Quantum chemical calculations can predict the relative stabilities of these tautomers. For most simple β-keto esters in the liquid phase at room temperature, the keto form is thermodynamically favored. psu.eduresearchgate.net However, in the gas phase or in non-polar solvents, the enol form can be significantly populated due to the formation of a stable intramolecular hydrogen bond. psu.edukatwacollegejournal.com Computational studies on analogous compounds like methyl acetoacetate (B1235776) have shown that the relative energies of the keto and enol forms are sensitive to the computational method and the surrounding environment (solvent effects). psu.eduresearchgate.net

Illustrative Calculated Properties for a Model β-Keto Ester (Methyl Acetoacetate) Since specific computational data for this compound is not readily available in the literature, the following table presents representative data for a similar, well-studied β-keto ester, methyl acetoacetate, calculated using DFT methods. These values provide a qualitative understanding of the electronic properties expected for this compound.

PropertyCalculated Value (Illustrative)Significance for this compound
HOMO Energy-6.3 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy-1.8 eVIndicates the energy of the lowest energy empty orbital, a target for nucleophilic attack.
HOMO-LUMO Gap4.5 eVRelates to the chemical reactivity and stability of the molecule.
Mulliken Charge on Keto Carbonyl Carbon+0.45 eHighlights the electrophilic nature of this carbon atom.
Mulliken Charge on Keto Carbonyl Oxygen-0.55 eShows the accumulation of electron density on the oxygen atom.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transition states. For this compound, several reactions are of interest, including its formation via Claisen condensation, its hydrolysis, and its keto-enol tautomerization.

Claisen Condensation: The synthesis of β-keto esters like this compound often involves the Claisen condensation of two ester molecules. masterorganicchemistry.com Computational modeling can elucidate the multi-step mechanism, which includes the formation of an enolate, nucleophilic attack on another ester molecule, and the subsequent elimination of an alkoxide. Transition state calculations can determine the activation energies for each step, identifying the rate-determining step of the reaction. kwansei.ac.jp

Hydrolysis and Decarboxylation: The ester and keto functionalities of this compound can undergo hydrolysis, particularly under acidic or basic conditions. Computational studies can model the reaction pathways for these processes. aklectures.comyoutube.comaklectures.com The hydrolysis of the ester group leads to the corresponding β-keto acid, which can then undergo decarboxylation (loss of CO2) upon heating to yield a ketone. youtube.com Transition state analysis of the decarboxylation step often reveals a cyclic transition state.

Keto-Enol Tautomerism: The interconversion between the keto and enol forms of this compound proceeds through a transition state that can be located and characterized using computational methods. katwacollegejournal.com The activation energy for this proton transfer reaction can be calculated, providing insights into the rate of tautomerization under different conditions. The presence of a catalyst, such as an acid or a base, can significantly lower this activation barrier, and these catalytic effects can also be modeled computationally.

Illustrative Transition State Data for a Model Reaction (Keto-Enol Tautomerism of Acetylacetone) The following table provides representative computational data for the transition state of the keto-enol tautomerism of acetylacetone, a model β-dicarbonyl compound. This data illustrates the kind of information that can be obtained for the analogous tautomerization of this compound.

ParameterCalculated Value (Illustrative)Significance for this compound
Activation Energy (Keto to Enol)~30-35 kcal/mol (uncatalyzed)Represents the energy barrier for the interconversion of tautomers.
Key Imaginary Frequency~ -1500 cm-1Confirms the structure as a true transition state and describes the motion along the reaction coordinate (proton transfer).

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. kwansei.ac.jpnih.gov This approach is particularly valuable for understanding how a small molecule like this compound might interact with biological macromolecules, such as enzymes.

Given its ester and ketone functionalities, this compound could be a substrate for various hydrolases, such as lipases and esterases. MD simulations can model the process of the compound binding to the active site of an enzyme. These simulations provide detailed information about the binding mode, the specific amino acid residues involved in the interaction, and the conformational changes that may occur in both the ligand and the protein upon binding. acs.orgnih.gov

Key insights from MD simulations include:

Binding Affinity: By calculating the free energy of binding, MD simulations can predict how strongly this compound interacts with a particular biomolecule.

Interaction Types: The simulations can identify the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Conformational Dynamics: MD simulations reveal the flexibility of the compound and the protein, showing how their conformations adapt to facilitate binding. This is crucial as enzymes often undergo conformational changes to accommodate their substrates. dtu.dk

Illustrative Interaction Data from a Model MD Simulation (Ester Substrate with a Lipase) The table below presents hypothetical data from an MD simulation of a generic ester substrate within the active site of a lipase, illustrating the types of interactions that could be important for this compound.

Interacting Residue (Lipase)Interaction TypeSignificance for this compound Binding
Serine (catalytic triad)Hydrogen Bond with Carbonyl OxygenPositions the substrate for nucleophilic attack and catalysis.
Histidine (catalytic triad)Hydrogen Bond NetworkActivates the serine residue for catalysis.
Leucine (B10760876)/Isoleucine (hydrophobic pocket)Hydrophobic Interactions with Alkyl ChainContributes to the specificity and stability of binding.

Structure-Activity Relationship (SAR) Prediction through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. iosrjournals.org By developing mathematical models, QSAR can predict the activity of new, untested compounds.

For a compound like this compound, QSAR studies could be employed to predict its potential biological activities, such as antimicrobial or antifungal properties, based on its structural features. nih.govresearchgate.net β-keto esters and related compounds have been investigated for such activities. mdpi.comnih.govresearchgate.netnih.govepa.gov

A typical QSAR study involves:

Data Set: A collection of compounds with known biological activities and structural variations.

Descriptor Calculation: For each compound, a set of molecular descriptors is calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a series of compounds including this compound, a QSAR model might reveal that properties such as the hydrophobicity of the alkyl chain and the electronic properties of the β-dicarbonyl moiety are important for a particular biological activity.

Illustrative QSAR Descriptors and Their Potential Impact on Antifungal Activity The following table presents examples of molecular descriptors that could be used in a QSAR model to predict the antifungal activity of compounds like this compound.

DescriptorDescriptionPotential Impact on Antifungal Activity
logP (Octanol-Water Partition Coefficient)A measure of the molecule's hydrophobicity.Higher hydrophobicity may enhance membrane permeability, potentially increasing activity.
Molecular VolumeThe volume occupied by the molecule.Optimal size and shape are often required for binding to a biological target.
LUMO EnergyThe energy of the lowest unoccupied molecular orbital.A lower LUMO energy might indicate greater susceptibility to nucleophilic attack by biological targets.
Dipole MomentA measure of the overall polarity of the molecule.Can influence interactions with polar residues in a binding site and solubility.

Future Perspectives and Emerging Research Avenues

Elucidation of Undiscovered Biosynthetic Precursors or Products

The biosynthetic pathway of Methyl 6-methyl-3-oxoheptanoate has not been explicitly detailed in scientific literature. However, its structure as a branched-chain fatty acid ester suggests a plausible origin from the metabolism of branched-chain amino acids. wikipedia.orgnih.gov Future research could focus on identifying the specific precursors and enzymatic reactions leading to its formation.

Hypothetical Biosynthetic Route:

The biosynthesis of branched-chain fatty acids typically utilizes α-keto acids derived from the breakdown of amino acids like valine, leucine (B10760876), and isoleucine as primers. wikipedia.org For this compound, a potential precursor could be an α-keto acid derived from leucine metabolism, such as α-ketoisocaproate. This primer would then undergo chain elongation.

Key Research Questions:

What are the primary metabolic precursors to the heptanoate (B1214049) backbone?

Which specific enzymes (e.g., decarboxylases, synthases, esterases) are involved in its synthesis? nih.gov

Does this compound serve as a precursor to other biologically active molecules?

Investigating these questions would likely involve isotopic labeling studies, characterization of microbial or plant metabolic pathways, and genetic knockout experiments to identify the genes responsible for its synthesis. The discovery of its biosynthetic pathway could reveal novel enzymatic mechanisms and metabolic networks.

Exploration of Novel Biocatalytic Applications

The chemical structure of this compound, containing both a ketone and an ester functional group, makes it an interesting target for biocatalysis. Enzymes such as reductases, lipases, and esterases could be employed to synthesize chiral molecules or other valuable chemical entities.

Potential Biocatalytic Transformations:

Asymmetric Reduction: The ketone group at the C3 position can be stereoselectively reduced by ketoreductases to yield chiral β-hydroxy esters. These chiral building blocks are valuable in the synthesis of pharmaceuticals and other fine chemicals.

Enantioselective Hydrolysis: Lipases and esterases could be used for the kinetic resolution of racemic mixtures of this compound or its derivatives, providing access to enantiomerically pure forms.

Transesterification: Biocatalytic transesterification could be employed to synthesize a variety of other esters of 6-methyl-3-oxoheptanoic acid, potentially leading to compounds with different physical or biological properties. rsc.org

Future research in this area would involve screening for novel enzymes from diverse microbial sources with high activity and selectivity towards this substrate. Protein engineering could further enhance the catalytic properties of identified enzymes for industrial applications.

Design of Analogs for Mechanistic Probing in Biological Systems

Synthetic analogs of this compound could serve as powerful tools to investigate the function of enzymes that interact with β-keto esters. By modifying the structure of the molecule, researchers can probe the active sites of enzymes, elucidate reaction mechanisms, and potentially develop enzyme inhibitors.

Strategies for Analog Design:

Fluorinated Analogs: Introducing fluorine atoms at specific positions can alter the electronic properties of the molecule and can be used to study enzyme-substrate interactions and reaction mechanisms.

Isotopically Labeled Analogs: The use of stable isotopes (e.g., ¹³C, ²H) would be invaluable for tracking the metabolic fate of the compound in biological systems using techniques like mass spectrometry and NMR.

Analogs with Reporter Groups: Incorporating fluorescent or photo-activatable groups could enable the visualization and identification of cellular targets and binding partners.

Recent work on the design of β-keto ester analogs has shown their potential as antibacterial agents by targeting quorum-sensing pathways. mdpi.com Similar approaches could be applied to analogs of this compound to explore its potential biological activities.

Integration with Systems Biology and Metabolomics Research

The role of this compound in the broader context of cellular metabolism is currently unknown. Systems biology and metabolomics approaches offer the potential to uncover its function and its connections to other metabolic pathways.

Future Research Directions:

Metabolomic Profiling: Untargeted metabolomics studies of various organisms could reveal the presence and regulation of this compound under different physiological conditions. This could provide clues about its biological role. Studies have utilized metabolomics to profile β-keto esters in the context of diseases like diabetes, highlighting the potential for this approach. nih.govnih.gov

Correlation Network Analysis: By analyzing large metabolomic datasets, it may be possible to identify molecules that are correlated with the abundance of this compound, suggesting functional relationships.

Such studies would be instrumental in moving from a characterization of the molecule itself to an understanding of its function within a complex biological system.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-methyl-3-oxoheptanoate, and what are their comparative advantages?

  • Methodological Answer : The compound is synthesized via esterification of 6-methyl-3-oxoheptanoic acid with methanol under acidic catalysis. Alternative routes include Claisen condensation using methyl acetoacetate and methyl 4-methylpentanoate. Key parameters affecting yield include temperature control (60–80°C), catalyst choice (e.g., H₂SO₄ vs. p-toluenesulfonic acid), and reaction time (6–12 hours). Purity is typically confirmed via GC-MS or HPLC . Downstream applications in iodoisobutane derivatives suggest scalability in controlled conditions .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the ester and ketone functionalities. For example, the ketone carbonyl (C=O) appears at ~208 ppm in ¹³C NMR, while the ester carbonyl resonates at ~170 ppm. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 173.1). X-ray crystallography, as applied to analogs like Methyl 6-amino-6-oxohexanoate, provides definitive stereochemical data .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is sensitive to hydrolysis due to its ester and ketone groups. Stability studies recommend storage at –20°C under inert gas (N₂/Ar) to prevent degradation. Accelerated stability testing (40°C/75% RH for 6 months) combined with periodic HPLC analysis can assess degradation products like 6-methyl-3-oxoheptanoic acid .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions (e.g., keto-enol tautomerization)?

  • Methodological Answer : Kinetic control via low-temperature reactions (0–5°C) suppresses tautomerization. Catalytic additives like 4-dimethylaminopyridine (DMAP) enhance esterification efficiency. DOE (Design of Experiments) approaches, such as response surface methodology, optimize variables (e.g., solvent polarity, catalyst loading). Contradictory literature on optimal pH (4.5–6.0) necessitates pilot-scale trials .

Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?

  • Methodological Answer : Discrepancies often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Researchers should replicate conditions from conflicting studies and cross-validate with independent techniques (e.g., IR for functional groups). Meta-analysis of spectral databases (e.g., PubChem, Reaxys) identifies outlier datasets . Standardized reporting protocols, as emphasized in medicinal chemistry guidelines, improve reproducibility .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : The ketone group activates the adjacent ester toward nucleophilic attack. Computational studies (DFT) on analogous esters reveal transition-state stabilization via hydrogen bonding with protic solvents. Kinetic isotope effects (KIE) and Hammett plots elucidate electronic influences. Contradictory data on solvent polarity effects (e.g., THF vs. DMF) highlight the need for in-situ monitoring via FTIR .

Methodological Frameworks

Q. How to design a robust research proposal for studying this compound’s bioactivity or synthetic applications?

  • Methodological Answer : Follow Maxwell’s framework for qualitative/quantitative research design:

  • Problem Statement : Define gaps (e.g., limited data on enantioselective synthesis).
  • Hypothesis : Link structural features to hypothesized bioactivity (e.g., via QSAR modeling).
  • Data Collection : Use validated protocols for cytotoxicity assays (IC50) or chiral HPLC for enantiomer resolution .
  • Ethical Compliance : Disclose conflicts of interest and data ownership plans .

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Methyl 6-methyl-3-oxoheptanoate
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Methyl 6-methyl-3-oxoheptanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.